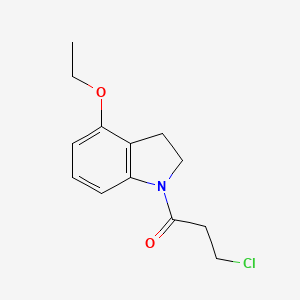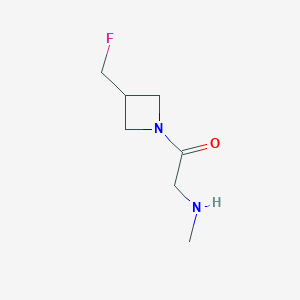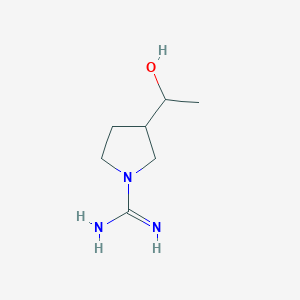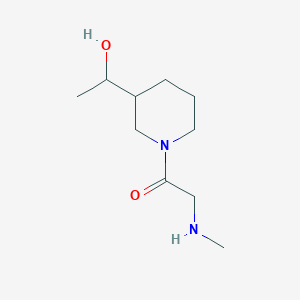
3-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one
Descripción general
Descripción
3-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one, also known as 3-chloro-1-ethyl-2-methyl-3-indolylpropane-1-one, is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid that can be synthesized in a variety of ways and is used in a range of laboratory experiments. The compound has a wide range of biochemical and physiological effects, and its advantages and limitations for lab experiments are discussed in The mechanism of action and the future directions for research are also discussed.
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
One study describes the synthesis of compounds via aminomethylation, leading to the production of compounds with anticonvulsive and some peripheral n-cholinolytic activities, albeit without antibacterial activity (Papoyan et al., 2011). This suggests a potential for similar compounds, like "3-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one", to be synthesized and explored for their biological activities.
Molecular Docking and Antimicrobial Activity
Novel derivatives have been designed, synthesized, and evaluated for their inhibitory activity against various biological targets. For instance, derivatives have shown significant inhibition of HIV-1 RT and possessed antimicrobial activities (Chander et al., 2016). These findings underscore the potential of chemically similar entities for developing new therapeutics.
Antioxidant and Anticancer Activities
Compounds structurally related to "3-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one" have been reported to exhibit antioxidant and anticancer activities. For example, certain derivatives demonstrated antioxidant activity higher than that of ascorbic acid and showed cytotoxicity against cancer cell lines (Tumosienė et al., 2020). This highlights the promise of exploring similar compounds for therapeutic applications.
Antimicrobial Screening
Quinoline nucleus-containing derivatives have been synthesized and characterized for their antimicrobial properties. Such studies indicate that structurally related compounds possess significant antibacterial and antifungal activities (Desai & Dodiya, 2014). This suggests the potential for "3-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one" derivatives to be investigated for antimicrobial applications.
Propiedades
IUPAC Name |
3-chloro-1-(4-ethoxy-2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-2-17-12-5-3-4-11-10(12)7-9-15(11)13(16)6-8-14/h3-5H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZFTKLGUQGQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid](/img/structure/B1477056.png)
![3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-amine](/img/structure/B1477057.png)
![(E)-4-oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)but-2-enoic acid](/img/structure/B1477058.png)
![5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1477060.png)
![Azetidin-3-yl(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone](/img/structure/B1477061.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chlorobutan-1-one](/img/structure/B1477065.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477066.png)
![6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid](/img/structure/B1477067.png)
![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acid](/img/structure/B1477068.png)
![3-amino-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one](/img/structure/B1477070.png)
![2-(piperidin-4-yl)-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1477072.png)